molecular formula C16H20N4O3S B254590 MFCD07189535

MFCD07189535

Cat. No.: B254590
M. Wt: 348.4 g/mol
InChI Key: GQXYLQMTZOAWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD07189535 is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189535 typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives with guanidine or its analogs under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

MFCD07189535 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD07189535 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD07189535 involves its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or bind to receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine derivatives: Known for their kinase inhibitory activity.

    Thieno[3,2-d]pyrimidine derivatives: Studied for their anticancer properties.

    Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors.

Uniqueness

MFCD07189535 is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexylamino group and thieno[2,3-d]pyrimidine core differentiate it from other similar compounds, potentially offering unique therapeutic benefits.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H20N4O3S/c1-9-12-15(24-13(9)14(17)22)18-8-20(16(12)23)7-11(21)19-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H2,17,22)(H,19,21)

InChI Key

GQXYLQMTZOAWDW-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N

Origin of Product

United States

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